molecular formula C16H11BrN2O B12604551 5-Bromo-2-(1H-indol-5-yl)-2,3-dihydro-1H-isoindol-1-one CAS No. 918331-56-3

5-Bromo-2-(1H-indol-5-yl)-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B12604551
CAS No.: 918331-56-3
M. Wt: 327.17 g/mol
InChI Key: GCKVOBXVAYORSV-UHFFFAOYSA-N
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Description

5-Bromo-2-(1H-indol-5-yl)-2,3-dihydro-1H-isoindol-1-one is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(1H-indol-5-yl)-2,3-dihydro-1H-isoindol-1-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 5-bromoindole with a suitable isoindoline derivative can yield the desired compound through a series of steps including bromination, cyclization, and purification .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(1H-indol-5-yl)-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized indole derivatives .

Scientific Research Applications

5-Bromo-2-(1H-indol-5-yl)-2,3-dihydro-1H-isoindol-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(1H-indol-5-yl)-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-(1H-indol-5-yl)-2,3-dihydro-1H-isoindol-1-one is unique due to its combined indole and isoindoline structures, which confer distinct chemical and biological properties.

Properties

CAS No.

918331-56-3

Molecular Formula

C16H11BrN2O

Molecular Weight

327.17 g/mol

IUPAC Name

5-bromo-2-(1H-indol-5-yl)-3H-isoindol-1-one

InChI

InChI=1S/C16H11BrN2O/c17-12-1-3-14-11(7-12)9-19(16(14)20)13-2-4-15-10(8-13)5-6-18-15/h1-8,18H,9H2

InChI Key

GCKVOBXVAYORSV-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)Br)C(=O)N1C3=CC4=C(C=C3)NC=C4

Origin of Product

United States

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